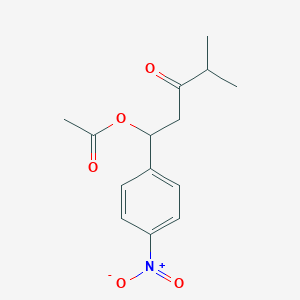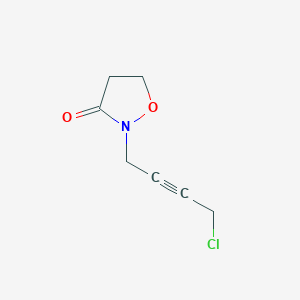![molecular formula C18H20Br2O2 B15165903 1,1'-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene] CAS No. 560086-31-9](/img/structure/B15165903.png)
1,1'-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene] is an organic compound with a complex structure that includes two benzene rings connected by a butane-1,4-diylbis(oxy) linker, each benzene ring bearing a bromomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene] typically involves the reaction of 1,4-butanediol with 3-bromomethylphenol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of 1,4-butanediol react with the bromomethyl groups of 3-bromomethylphenol to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene] can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Nucleophilic Substitution: Products such as 1,1’-[Butane-1,4-diylbis(oxy)]bis[3-(azidomethyl)benzene], 1,1’-[Butane-1,4-diylbis(oxy)]bis[3-(thiomethyl)benzene], or 1,1’-[Butane-1,4-diylbis(oxy)]bis[3-(methoxymethyl)benzene].
Oxidation: Products such as 1,1’-[Butane-1,4-diylbis(oxy)]bis[3-(hydroxymethyl)benzene] or 1,1’-[Butane-1,4-diylbis(oxy)]bis[3-(formyl)benzene].
Reduction: Products such as 1,1’-[Butane-1,4-diylbis(oxy)]bis[3-(methyl)benzene].
Aplicaciones Científicas De Investigación
1,1’-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor ligands.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its ability to form cross-linked networks.
Mecanismo De Acción
The mechanism of action of 1,1’-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene] depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl groups act as electrophilic centers, attracting nucleophiles to form new covalent bonds. The butane-1,4-diylbis(oxy) linker provides structural flexibility, allowing the compound to interact with various molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene]: Similar structure but with bromomethyl groups in the para position.
1,1’-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene]: Similar structure but with bromomethyl groups in the ortho position.
1,1’-[Butane-1,4-diylbis(oxy)]bis[4-ethylbenzene]: Similar structure but with ethyl groups instead of bromomethyl groups.
Uniqueness
1,1’-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene] is unique due to the specific positioning of the bromomethyl groups in the meta position, which can influence its reactivity and the types of products formed in chemical reactions. This positioning can also affect the compound’s physical properties and its interactions with other molecules.
Propiedades
Número CAS |
560086-31-9 |
|---|---|
Fórmula molecular |
C18H20Br2O2 |
Peso molecular |
428.2 g/mol |
Nombre IUPAC |
1-(bromomethyl)-3-[4-[3-(bromomethyl)phenoxy]butoxy]benzene |
InChI |
InChI=1S/C18H20Br2O2/c19-13-15-5-3-7-17(11-15)21-9-1-2-10-22-18-8-4-6-16(12-18)14-20/h3-8,11-12H,1-2,9-10,13-14H2 |
Clave InChI |
GZWIJICSZVXRKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCCCCOC2=CC=CC(=C2)CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



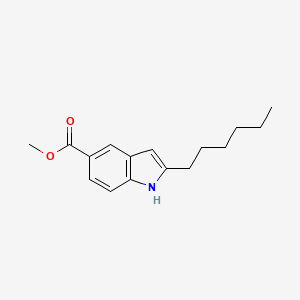
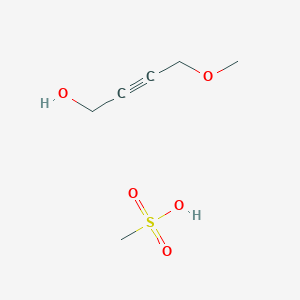
![2-Propanol, 1,1'-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)imino]bis[3-chloro-](/img/structure/B15165847.png)
![4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-[(naphthalen-2-yl)methyl]pyridin-2-amine](/img/structure/B15165853.png)
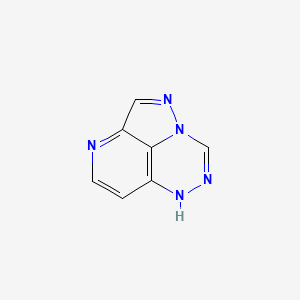
![1-(4-Methylphenyl)-2-[(3-phenylprop-2-en-1-yl)oxy]ethan-1-one](/img/structure/B15165866.png)
![Benzene, 4-bromo-1-methoxy-2-[(2-methylenecyclopentyl)oxy]-](/img/structure/B15165870.png)

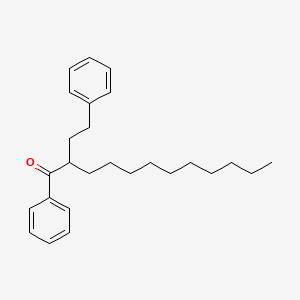
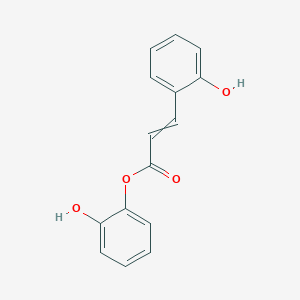
![Thiourea, N-[2-(ethenyloxy)ethyl]-N'-[3-(triethylsilyl)propyl]-](/img/structure/B15165890.png)
